Ethyl 2-[(but-2-en-1-yl)oxy]benzoate is an ester compound notable for its unique structure, which consists of a benzoate group linked to an ethyl group and a but-2-en-1-yl group. This compound is recognized for its pleasant odor, making it useful in various applications, particularly in the fragrance and flavor industries. The molecular formula for ethyl 2-[(but-2-en-1-yl)oxy]benzoate is , with a molar mass of approximately 220.26 g/mol.
Ethyl 2-[(but-2-en-1-yl)oxy]benzoate can be classified as an organic compound within the category of esters. It is derived from the esterification of salicylic acid (2-hydroxybenzoic acid) with but-2-en-1-ol. This classification places it among compounds that exhibit both hydrophobic and hydrophilic properties, making it versatile in chemical reactions and applications.
Ethyl 2-[(but-2-en-1-yl)oxy]benzoate can be synthesized through the esterification reaction between 2-hydroxybenzoic acid and ethyl but-2-en-1-ol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure completion of the reaction.
Ethyl 2-[(but-2-en-1-yl)oxy]benzoate has a distinct molecular structure characterized by the following:
| Property | Data |
|---|---|
| CAS Number | 61493-59-2 |
| Molecular Formula | |
| Molecular Weight | 220.26 g/mol |
| IUPAC Name | Ethyl 2-but-2-enoxybenzoate |
| InChI Key | BPTDWRNSKPNXDB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1OCC=CC |
The structure features a benzoate moiety connected to an ethoxy group, which is further linked to a butenyl group, indicating potential sites for chemical reactivity.
Ethyl 2-[(but-2-en-1-yl)oxy]benzoate can participate in several chemical reactions:
The mechanism of action for ethyl 2-[(but-2-en-1-yl)oxy]benzoate primarily involves its hydrolysis, which releases 2-hydroxybenzoic acid and ethyl but-2-en-1-ol. The released 2-hydroxybenzoic acid can interact with various biological targets, notably inhibiting cyclooxygenase enzymes involved in inflammatory processes.
Ethyl 2-[(but-2-en-1-yl)oxy]benzoate exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Appearance | Colorless liquid |
| Odor | Pleasant |
| Boiling Point | Approximately 250 °C |
| Solubility | Soluble in organic solvents; limited solubility in water |
These properties contribute to its applications in fragrances and flavorings, as well as its utility in organic synthesis .
Ethyl 2-[(but-2-en-1-yl)oxy]benzoate has diverse applications across various fields:
CAS No.: 3616-06-6
CAS No.: 11003-57-9
CAS No.: 83324-51-0
CAS No.: 73545-11-6
CAS No.: 2034366-97-5